N'-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride
Description
Properties
IUPAC Name |
N'-hydroxy-2-thiomorpholin-4-ylethanimidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3OS.2ClH/c7-6(8-10)5-9-1-3-11-4-2-9;;/h10H,1-5H2,(H2,7,8);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJMXXBFPQSAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=NO)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C/C(=N/O)/N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution
-
Substrate : Amidoxime intermediate (1 equiv).
-
Reagent : 4-chloroethylthiomorpholine (1.1 equiv).
-
Catalyst : Potassium tert-butoxide (0.1 equiv).
-
Solvent : Dimethylformamide (DMF) or 1,3-dimethyl-2-imidazolidinone (DMI).
-
Conditions : 50–70°C for 3–6 hours under nitrogen.
-
Key Intermediate : O-(2-chloroethylthiomorpholin-4-yl)ethanimidamide.
-
Reagents : Cysteamine hydrochloride and vinyl chloride.
-
Catalyst : 9-Fluorenone (0.1–0.5 mol%).
-
Conditions : UV irradiation in a continuous-flow reactor (4 M concentration, 40 min residence time).
-
Outcome : Quantitative yield of thiomorpholine intermediate.
Cyclization and Salt Formation
The free base is converted to the dihydrochloride salt via acid-mediated cyclization:
-
Acidification : Treat the crude product with ethanolic HCl (2 equiv) at 0–5°C.
-
Cyclization : Stir at room temperature for 12 hours.
-
Purification :
-
Neutralize with NaHCO₃ to pH 6–7.
-
Extract with dichloromethane (3×).
-
Precipitate the hydrochloride salt by adjusting to pH 1–3 with concentrated HCl.
-
-
Isolation : Filter and recrystallize from ethanol/water (1:1).
Industrial-Scale Optimization
Continuous-Flow Synthesis ( )
-
Advantages : Reduced side reactions, consistent quality.
-
Parameters :
-
Reactor type: Tubular photochemical flow reactor.
-
Residence time: 40 minutes.
-
Throughput: 1.8 g/h of thiomorpholine intermediate.
-
Catalytic Systems ( , )
-
Base Catalysts : Sodium fluoride in aqueous methanol (yield >90% for selenazole analogs).
-
Metal-Free Approaches : Tertiary amines (e.g., DIPEA) for cyclization steps.
Comparative Analysis of Methods
Challenges and Solutions
-
By-Product Formation : Tar-like residues observed in batch reactions ().
-
Mitigation : Use of tert-butanol as a proton source reduces decomposition.
-
-
Solubility Issues : Precipitation during neutralization ().
-
Solution : Gradual acidification and solvent exchange (DCM → ethanol).
-
Recent Advances
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiomorpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiomorpholine derivatives.
Scientific Research Applications
N’-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition, particularly proteases, due to its ability to interact with active sites.
Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride involves its interaction with molecular targets, such as enzymes. The hydroxylamine group can form stable complexes with metal ions in enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the ethanimidamide family, which shares a common backbone of N'-hydroxy-2-(substituted)ethanimidamide. Key structural differences lie in the substituent groups, which critically influence biological activity and physicochemical properties. Below is a comparative analysis with documented analogues:
Biological Activity
N'-Hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNOS- 2HCl
- Molecular Weight : 175.25 g/mol
- CAS Number : Not specified
The compound features a thiomorpholine ring, which is known for its ability to interact with various biological targets. Its hydroxylamine functional group contributes to its reactivity and potential as a bioactive agent.
This compound primarily exerts its biological effects through enzyme inhibition and receptor binding. The compound's structure allows it to interact with specific molecular targets, influencing various cellular processes.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, including those involved in metabolic pathways. This inhibition can lead to altered cellular signaling and metabolic processes.
- Receptor Binding : It may also bind to receptors, affecting their activity and downstream signaling pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting tumor growth through modulation of key signaling pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.
- Antimicrobial Activity : There is emerging evidence that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Case Studies and Experimental Data
-
In Vitro Studies : Laboratory studies have demonstrated that this compound can effectively inhibit the activity of certain enzymes related to cancer metabolism. For instance, enzyme assays revealed a significant reduction in enzyme activity at varying concentrations of the compound.
Concentration (µM) Enzyme Activity (% Inhibition) 10 25 50 50 100 75 - Animal Models : In vivo studies using animal models have shown that administration of the compound leads to reduced tumor size compared to control groups. This suggests potential efficacy in cancer treatment protocols.
- Mechanistic Studies : Molecular docking studies have provided insights into how the compound interacts with its targets at the molecular level, revealing binding affinities that support its role as an enzyme inhibitor.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via hydroxylamine hydrochloride-mediated oximation of a precursor ketone. A typical protocol involves reacting the ketone derivative with hydroxylamine hydrochloride and sodium bicarbonate in a methanol/water solvent system, followed by recrystallization from dichloromethane. Yields vary (58–93%) depending on substituent electronic effects and steric hindrance . For analogs, substituents like nitro or methoxy groups on the phenyl ring significantly impact reaction efficiency, necessitating optimization of temperature and stoichiometry.
Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is recommended for quantification. Derivatization agents (e.g., 2,4-dinitrophenylhydrazine, DNPH) may enhance detection sensitivity for imidamide derivatives. Stability studies should account for the dihydrochloride salt’s hygroscopicity by ensuring anhydrous storage and controlled humidity during analysis .
Advanced Research Questions
Q. How do structural modifications of the thiomorpholinyl or hydroxyimino groups affect the compound’s biological activity and selectivity?
- Methodology : Systematic SAR studies should compare antiplasmodial or iNOS inhibitory activity across analogs. For example:
- Replace the thiomorpholinyl group with morpholine or piperazine to assess sulfur’s role in target binding.
- Modify the hydroxyimino group to methoxy or ethoxy derivatives to evaluate hydrogen bonding contributions.
- In vitro assays (e.g., NO inhibition for iNOS activity) paired with molecular docking can identify critical interactions .
Q. What is the mechanistic basis for its selective inhibition of inducible nitric oxide synthase (iNOS)?
- Methodology : Use competitive enzyme inhibition assays with recombinant iNOS, neuronal NOS (nNOS), and endothelial NOS (eNOS) isoforms. Measure IC50 values via nitrite quantification (Griess assay) in LPS-stimulated macrophages. Compare with known inhibitors like 1400W (a selective iNOS inhibitor) to validate specificity. Structural analysis (e.g., X-ray crystallography) can map binding to the iNOS active site .
Q. How do discrepancies in reported synthetic yields or biological data arise, and how can they be resolved?
- Methodology : Variability in yields (e.g., 58% vs. 93% for similar compounds) may stem from differences in precursor purity, solvent ratios, or crystallization techniques. Reproduce protocols with controlled conditions (e.g., inert atmosphere, standardized reagents). For conflicting biological data, validate assays using orthogonal methods (e.g., Western blot for protein expression alongside activity assays) and reference standardized positive controls .
Q. Can this compound form stable metal complexes, and what are their applications?
- Methodology : Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) by reacting the compound with metal salts in ethanol/water. Characterize stability via UV-Vis spectroscopy and cyclic voltammetry. Assess applications in catalysis or targeted drug delivery by testing redox activity or cellular uptake in model systems (e.g., cancer cell lines) .
Methodological Considerations
- Salt Form Stability : The dihydrochloride form enhances aqueous solubility and stability compared to monohydrochloride salts, critical for in vivo studies. Conduct accelerated stability testing (40°C/75% RH) to determine storage conditions .
- Biological Assay Design : Include cytotoxicity controls (e.g., MTT assay) to distinguish between specific inhibition and general cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
